Ido-IN-4

Descripción

IDO-IN-4 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in the kynurenine pathway of tryptophan metabolism. IDO1 overexpression in tumor microenvironments suppresses immune responses by depleting tryptophan and accumulating immunosuppressive metabolites, making it a therapeutic target in oncology and autoimmune diseases .

Propiedades

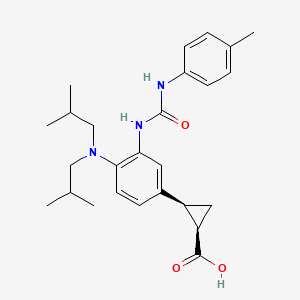

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar IDO1 Inhibitors

Structural and Biochemical Comparisons

The table below compares this compound with three structurally or functionally analogous inhibitors: linrodostat (BMS-986205) , PF-06840003 (EOS200271) , and Epacadostat (INCB024360) .

Key Findings:

Potency : Linrodostat and PF-06840003 exhibit lower IC50 values (<1 nM) compared to this compound (8 nM) and Epacadostat (10 nM), suggesting superior enzymatic inhibition .

Structural Diversity : this compound’s fluorinated indole scaffold distinguishes it from the imidazoisoindole (linrodostat) and pyridopyrimidine (PF-06840003) backbones, which may influence binding kinetics and off-target effects .

Mechanistic and Functional Differences

Impact on IDO1 Protein Levels:

- This compound and linrodostat paradoxically increase IDO1 protein levels in cellular assays, as observed in HEK293 and KLHDC3-knockout models. This effect is attributed to reduced ubiquitination and proteasomal degradation of IDO1 upon inhibitor binding .

Selectivity and Off-Target Effects:

Research and Clinical Implications

- This compound is primarily used in preclinical studies to investigate IDO1’s role in immune evasion and its crosstalk with KLHDC3-mediated degradation pathways .

- Linrodostat and Epacadostat , despite clinical discontinuation, remain valuable tools for studying IDO1 biology and combination therapies (e.g., with checkpoint inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.